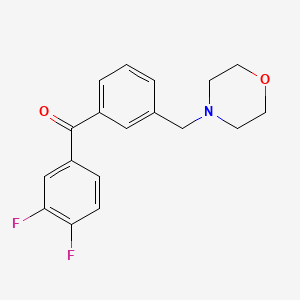

![molecular formula C21H22FNO3 B1325728 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone CAS No. 898761-77-8](/img/structure/B1325728.png)

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

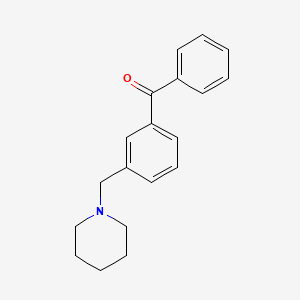

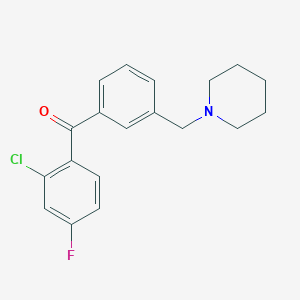

The compound “3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spirocyclic compound . This group is attached to a benzophenone moiety via a methylene (-CH2-) linker .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group and a fluorobenzophenone group . The spirocyclic group contains a nitrogen atom and two oxygen atoms in a nine-membered ring, with the nitrogen atom forming part of a smaller, five-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It has a molar mass of 143.18 g/mol . The compound’s boiling point is between 108 - 110 °C, and it has a density of 1.117 g/cm3 .Applications De Recherche Scientifique

Antioxidant Capacity and Mechanisms

Research on antioxidant assays, such as the ABTS/PP decolorization assay, highlights the importance of understanding the reaction pathways involved in antioxidant activity. Antioxidants can undergo specific reactions, including coupling with radicals, which is crucial for evaluating their capacity. The specific reactions and products formed during these assays, like coupling adducts and oxidative degradation products, are essential for understanding the antioxidant potential of compounds, including those structurally related to benzophenones (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

The evaluation of antioxidant activity involves various assays, each with its detection mechanism, applicability, advantages, and disadvantages. For compounds like 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone, understanding these methods is crucial for accurately assessing their antioxidant potential. Methods such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and others like CUPRAC and FRAP, based on electron transfer, provide comprehensive insights into antioxidant capabilities (Munteanu & Apetrei, 2021).

Molecular Basis of Polyphenolic Antioxidants

Understanding the molecular basis and mechanisms through which polyphenolic compounds exert their antioxidant effects is fundamental. The main mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, provide a foundation for exploring the antioxidant activity of structurally related compounds. This knowledge is crucial for elucidating the health benefits and potential applications of polyphenolic antioxidants (Leopoldini et al., 2011).

Environmental Impact and Ecological Risks

The widespread use of benzophenone derivatives in consumer products raises concerns about their environmental impact and ecological risks. Studies on compounds like benzophenone-3 (BP-3) shed light on their environmental fate, potential toxicity, and endocrine-disrupting capabilities. These studies are pertinent for understanding the broader implications of related compounds on aquatic ecosystems and human health (Kim & Choi, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFSHGJQWRGFNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643311 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone | |

CAS RN |

898761-77-8 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

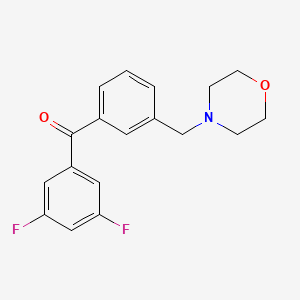

![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)

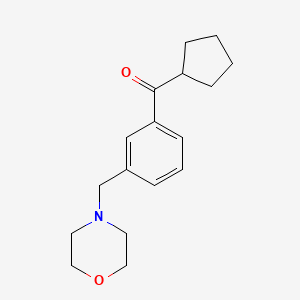

![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)

![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)